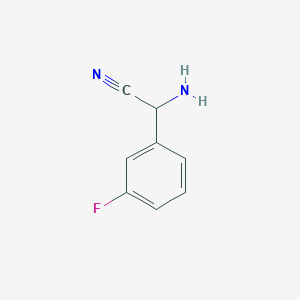

2-Amino-2-(3-fluorophenyl)acetonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-(3-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMUVHAYYFDVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-2-(3-fluorophenyl)acetonitrile chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 2-Amino-2-(3-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on this compound. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the quantitative data presented is for isomeric or closely related compounds and should be used for reference with caution.

Introduction

This compound is a fluorinated aminonitrile compound. The introduction of a fluorine atom onto the phenyl ring can significantly alter the physicochemical and metabolic properties of the molecule, making it a compound of interest in medicinal chemistry and drug discovery. This guide provides a consolidated overview of its chemical properties, synthesis, and available data, while also highlighting the current gaps in knowledge.

Chemical and Physical Properties

Detailed experimental data for this compound is scarce. The following tables summarize the available information for the target compound and provide data for related isomers and precursors for comparative purposes.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 118880-96-9 | [1][2][3] |

| Molecular Formula | C₈H₇FN₂ | [2][4] |

| Molecular Weight | 150.15 g/mol | [2][4] |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(C#N)N | N/A |

| InChI Key | N/A | N/A |

| Appearance | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

Table 2: Comparative Properties of Related Compounds

| Property | 2-Amino-2-(4-fluorophenyl)acetonitrile | 2-[(3-Fluorophenyl)amino]acetonitrile | 2-(3-Fluorophenyl)acetonitrile |

| CAS Number | 129592-99-0 | 64204-53-1 | 501-00-8 |

| Molecular Formula | C₈H₈BrNO₂ (Note: Likely an error in the source) | C₈H₇FN₂ | C₈H₆FN |

| Molecular Weight | 230.059 g/mol (Note: Likely an error in the source) | 150.15 g/mol | 135.138 g/mol |

| Melting Point | 273-274 °C | Not Reported | Not Reported |

| Boiling Point | 363.2 °C at 760 mmHg | Not Reported | 226.8 °C at 760 mmHg |

| Density | 1.673 g/cm³ | Not Reported | 1.1 g/cm³ |

| Flash Point | 173.5 °C | Not Reported | 83.1 °C |

| Source | [1] | [4] | [5] |

Synthesis and Purification

Experimental Protocols

Generalized Strecker Synthesis Protocol (Proposed):

-

Imine Formation: 3-Fluorobenzaldehyde is reacted with ammonia or an ammonia source (e.g., ammonium chloride) to form the corresponding imine in situ. The reaction is typically carried out in a suitable solvent such as methanol or ethanol.

-

Cyanation: A cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-aminonitrile.

-

Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A flow synthesis approach has also been mentioned for this compound, involving the reaction of (3-fluorophenyl)methanamine with TMSCN in the presence of TBAF and TPP in THF within a photoreactor at -50 °C, followed by flash chromatography.[6]

Reactivity and Stability

-

Stability: Aminonitriles can be unstable, particularly in the presence of strong acids or bases, which can lead to hydrolysis of the nitrile group to a carboxylic acid or an amide. The presence of both a nucleophilic amino group and an electrophilic nitrile group can potentially lead to self-reaction or decomposition under certain conditions.

-

Reactivity: The primary amino group can undergo typical amine reactions such as acylation, alkylation, and salt formation. The nitrile group can be hydrolyzed, reduced to an amine, or reacted with organometallic reagents.

Spectral Data

No specific experimental spectral data (NMR, IR, MS) for this compound has been found in the searched literature. Researchers are advised to obtain analytical data upon synthesis or acquisition of this compound.

Biological Activity and Signaling Pathways

There is currently no information available in the reviewed literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an α-aminonitrile, which would be applicable to this compound via a Strecker-type reaction.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This compound is a compound with potential applications in chemical and pharmaceutical research. However, there is a significant lack of publicly available, experimentally determined data regarding its specific chemical properties, detailed synthesis protocols, spectral data, and biological activity. The information provided in this guide is based on available data for related compounds and general chemical principles. It is imperative for researchers working with this compound to perform their own characterization and validation.

References

- 1. 2-Amino-2-(4'-fluorophenyl)acetonitrile | CAS#:129592-99-0 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-[(3-Fluorophenyl)amino]acetonitrile | 64204-53-1 | PCA20453 [biosynth.com]

- 5. 2-(3-Fluorophenyl)acetonitrile | CAS#:501-00-8 | Chemsrc [chemsrc.com]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthesis pathway for 2-Amino-2-(3-fluorophenyl)acetonitrile, a valuable building block in medicinal chemistry and drug development. The document details a well-established photochemical method, offering a robust and efficient route to this important intermediate.

Introduction

This compound serves as a crucial precursor for the synthesis of various biologically active molecules. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this aminonitrile a compound of high interest. The synthesis pathway detailed herein is a photochemical approach, which offers advantages in terms of reaction conditions and selectivity.

Core Synthesis Pathway: Photochemical Cyanation

The primary synthesis route for this compound is a photochemical cyanation reaction. This method involves the reaction of (3-fluorophenyl)methanamine with a cyanide source, facilitated by a photosensitizer and a catalyst under irradiation. This approach is a modification of the well-known Strecker synthesis, adapted for a continuous flow system, which can offer improved reaction control and scalability.

Reaction Scheme

The overall reaction can be summarized as follows:

(3-fluorophenyl)methanamine + Cyanide Source --(Photocatalyst, Catalyst, Light)--> this compound

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound via the photochemical cyanation method.

| Parameter | Value | Reference |

| Yield | Not explicitly stated for this specific compound, but a similar synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile yielded 70%. | [1] |

| Purity | High purity is achievable after flash chromatography. | [1] |

| Reaction Time | Dependent on the flow rate and reactor volume in a continuous system. | [1] |

| Temperature | -50 °C | [1] |

Experimental Protocol: Photochemical Flow Synthesis

This section provides a detailed experimental protocol for the synthesis of this compound, based on the work by Vukelić (2015).

Materials:

-

(3-fluorophenyl)methanamine

-

Trimethylsilyl cyanide (TMSCN)

-

Tetrabutylammonium fluoride (TBAF) (as a 1 M solution in THF)

-

Tetraphenylporphyrin (TPP)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Equipment:

-

Flow reactor system equipped with a pump and a photoreactor

-

Light source (e.g., UV lamp)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Solution Preparation: A solution of (3-fluorophenyl)methanamine (1 mmol, 0.41 mL), trimethylsilyl cyanide (TMSCN) (3.5 mmol, 0.438 mL), tetrabutylammonium fluoride (TBAF) (0.14 mmol, 0.140 mL of a 1 M solution in THF), and tetraphenylporphyrin (TPP) (0.0032 mmol, 2 mg) in anhydrous tetrahydrofuran (THF) (10 mL) is prepared.

-

Photochemical Reaction: The prepared solution is pumped through the photoreactor at a controlled flow rate. The reactor is maintained at a temperature of -50 °C and irradiated with a suitable light source.

-

Work-up: After the solution has passed through the reactor, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is purified by flash chromatography on silica gel. The elution is performed with a gradient of hexane:EtOAc (1:10) to dichloromethane (DCM) and then to 1% methanol in DCM.

-

Product Isolation: The fractions containing the pure product are collected and the solvent is evaporated to yield this compound.

Logical Workflow of the Synthesis

The following diagram illustrates the key stages of the photochemical synthesis of this compound.

Caption: Workflow for the photochemical synthesis of this compound.

Signaling Pathway of the Strecker-type Reaction

The underlying chemical transformation in this synthesis is analogous to the Strecker synthesis. The following diagram outlines the conceptual signaling pathway of this reaction.

Caption: Conceptual pathway of the Strecker-type synthesis of the target aminonitrile.

Conclusion

The photochemical flow synthesis of this compound represents a modern and efficient method for obtaining this valuable synthetic intermediate. The detailed protocol and understanding of the reaction pathway provided in this guide should serve as a valuable resource for researchers in the field of drug discovery and development, enabling the synthesis of novel fluorinated compounds with potential therapeutic applications.

References

In-Depth Technical Guide: 2-Amino-2-(3-fluorophenyl)acetonitrile and its Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-fluorophenyl)acetonitrile is a synthetic organic compound belonging to the class of α-aminonitriles. This scaffold is of significant interest in medicinal chemistry due to its versatile reactivity and its presence in a variety of biologically active molecules. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, structural analogues, and potential therapeutic applications of this compound, with a focus on anticancer and antimicrobial activities.

Synthesis of 2-Amino-2-arylacetonitriles

The primary method for the synthesis of α-aminonitriles is the Strecker synthesis . This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine in the presence of a cyanide source.

General Experimental Protocol: Strecker Synthesis of 2-(Arylamino)-2-phenylacetonitriles

The following is a general procedure adapted from the synthesis of 2-((p-Fluorophenyl)amino)-2-phenylacetonitrile:

-

Aniline derivative (1.0 eq.) and benzaldehyde (1.0 eq.) are combined.

-

A cyanide source is added to the reaction mixture.

-

The reaction is typically carried out in a suitable solvent and may require heating.

-

Upon completion, the reaction is quenched and the product is extracted using an organic solvent.

-

Purification is achieved through column chromatography to yield the desired α-aminonitrile.[1]

A variety of cyanide sources can be employed, and the reaction conditions can be optimized for specific substrates.

Structural Analogues and Biological Activities

The 2-amino-2-phenylacetonitrile core can be readily modified to generate a diverse library of structural analogues. Variations can be introduced at the phenyl ring, the amino group, and the nitrile group, leading to compounds with a wide range of biological activities.

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to this compound.

A series of dichlorophenylacrylonitriles have been identified as lead compounds in the development of novel anticancer agents. For instance, (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1) and ANI-7 (2) have shown significant cytotoxic effects. Structure-activity relationship (SAR) studies on this class of compounds revealed a preference for hydrophobic substituents on a terminal piperazine moiety. Notably, a fluoro-substituted acrylonitrile derivative (13h ) exhibited lung cancer selectivity with a GI50 of 1.6 µM and a 9.3-fold selectivity over normal cells. Another analogue with a nitrile substitution (13f ) showed breast cancer selectivity with GI50 values ranging from 2.3 to 6.0 µM and up to 20-fold selectivity. This compound was identified as a novel Aryl hydrocarbon Receptor (AhR) ligand and a CYP1A1 activating compound, suggesting that its anticancer effect may be mediated through bioactivation.[2]

A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles were synthesized and evaluated for their anticancer activities. Among the fluorophenyl derivatives, the 3,5-difluorophenyl compound 1f demonstrated moderate antiproliferative activities. These compounds were found to induce microtubule disruption, centrosome de-clustering, and G2/M cell cycle arrest in melanoma cells.[3]

Table 1: Anticancer Activity of Selected Analogues

| Compound ID | Structure/Description | Cancer Cell Line(s) | Activity (GI50/IC50) | Selectivity | Reference |

| 13h | Fluoro-substituted dichlorophenylacrylonitrile | Lung Cancer | 1.6 µM | 9.3-fold vs. normal cells | [2] |

| 13f | Nitrile-substituted dichlorophenylacrylonitrile | Breast Cancer | 2.3–6.0 µM | Up to 20-fold vs. normal cells | [2] |

| 1f | 3,5-difluorophenyl-pyranochromene-carbonitrile | Various | Moderate | - | [3] |

Antimicrobial Activity

The 2-aminonitrile scaffold is also a promising pharmacophore for the development of antimicrobial agents.

A series of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (phenyl) methyl amino] phenyl}-4-Aryl Nicotinonitriles were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The structures of these compounds were confirmed by IR, ¹H-NMR, and mass spectral data.[4]

Experimental Protocols

Synthesis of 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles

A general procedure for the synthesis of this class of compounds is as follows:

-

The corresponding aryl aldehyde (1.0 mmol) and malononitrile (1.0 mmol) are dissolved in acetonitrile (5 mL).

-

A catalytic amount of triethylamine (a few drops) is added, and the mixture is stirred at room temperature.

-

4-hydroxycoumarin (1.0 mmol) is then added to the reaction mixture.

-

The reaction is stirred for a specified time at room temperature.

-

The resulting precipitate is collected by filtration, washed with acetonitrile and n-hexane, and dried under vacuum.[3]

Visualizations

Logical Relationship of SAR Studies

References

- 1. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 2. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT(2A/2C) receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of 2-Amino-2-(3-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-2-(3-fluorophenyl)acetonitrile. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and drug development industries in ensuring the integrity and shelf-life of this compound.

Chemical Stability Profile

This compound is a compound of interest in medicinal chemistry and drug discovery. Understanding its chemical stability is paramount for the reliability of experimental results and the development of stable pharmaceutical formulations.

Based on available safety data sheets and general chemical principles for aminonitriles, the compound is considered chemically stable under standard ambient conditions (room temperature). However, it is susceptible to degradation under stress conditions such as exposure to moisture, extreme pH, oxidative environments, and light.

Key Stability Characteristics:

-

Hydrolytic Stability: The nitrile group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and other degradation products. The presence of the amino group may also influence the molecule's stability in aqueous solutions.

-

Oxidative Stability: The amino group can be a site for oxidation, potentially leading to the formation of various oxidation products.

-

Photostability: Exposure to ultraviolet or visible light may induce degradation.

-

Thermal Stability: The compound is expected to be stable at room temperature, but elevated temperatures can accelerate degradation processes.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C). | The compound is generally stable at ambient temperatures. Avoid excessive heat. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the amino group. |

| Moisture | Keep container tightly closed in a dry and well-ventilated place.[1] | The compound is moisture-sensitive, and hydrolysis of the nitrile group can occur.[1] |

| Light | Keep in a dark place. | To prevent photolytic degradation. |

| Handling | Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | To avoid inhalation and contact with skin and eyes. |

Quantitative Stability Data (Illustrative)

While specific quantitative stability data for this compound is not publicly available, the following table illustrates the type of data that would be generated from forced degradation studies. The values presented are hypothetical and serve as a template for data presentation.

| Stress Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | Potential Degradants |

| Acidic Hydrolysis (0.1 M HCl, 60°C) | % Assay | 98.5 | 95.2 | 90.8 | 2-Amino-2-(3-fluorophenyl)acetamide, 2-Amino-2-(3-fluorophenyl)acetic acid |

| Basic Hydrolysis (0.1 M NaOH, 60°C) | % Assay | 97.1 | 92.5 | 87.3 | 2-Amino-2-(3-fluorophenyl)acetic acid |

| Oxidative (3% H₂O₂, RT) | % Assay | 99.0 | 97.8 | 96.1 | Oxidized derivatives |

| Photolytic (ICH Q1B Option 2) | % Assay | 99.5 | 98.9 | 98.2 | Photodegradation products |

| Thermal (80°C, dry) | % Assay | 99.2 | 98.1 | 96.9 | Thermally induced degradants |

Experimental Protocol: Forced Degradation Study

The following protocol outlines a general procedure for conducting a forced degradation study on this compound. This protocol is based on established guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] The goal is to achieve approximately 10-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.[1][3]

4.1. Materials and Equipment

-

This compound

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

pH meter

-

Calibrated oven

-

Photostability chamber (ICH Q1B compliant)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Appropriate HPLC column (e.g., C18)

4.2. Sample Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

4.3. Stress Conditions

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw samples at appropriate time intervals.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

-

Thermal Degradation:

-

Place the solid compound in a calibrated oven at 80°C.

-

Withdraw samples at appropriate time intervals.

-

4.4. Analytical Method

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer) is often a good starting point.

-

Column: A C18 column is commonly used for this type of compound.

-

Detection: UV detection at an appropriate wavelength or mass spectrometry for identification of degradants.

-

Analysis: Analyze the stressed samples by HPLC. Calculate the percentage degradation and identify the major degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting a forced degradation study of this compound.

Caption: Workflow for Forced Degradation Study.

This in-depth guide provides a framework for understanding and evaluating the stability of this compound. For critical applications, it is imperative to perform detailed, in-house stability studies to generate specific and reliable data.

References

An In-depth Technical Guide to the Solubility Profile of 2-Amino-2-(3-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2-Amino-2-(3-fluorophenyl)acetonitrile (CAS Number: 122941-45-5). Despite a comprehensive search of scientific literature, chemical databases, and patent filings, no specific quantitative solubility data for this compound has been publicly reported. This document, therefore, provides a qualitative solubility assessment based on the general characteristics of similar α-aminonitriles and the typical solvents used in their synthesis and purification. Furthermore, a general experimental protocol for determining the solubility of this compound is presented to enable researchers to generate this critical data. A logical workflow for its probable synthesis via the Strecker reaction is also provided.

Introduction

This compound is a fluorinated aminonitrile derivative. Such compounds are of interest in medicinal chemistry and drug development as potential intermediates for the synthesis of more complex molecules, including α-amino acids and various heterocyclic compounds. The fluorine substitution can significantly influence the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the solubility of this compound in various solvents is crucial for its handling, purification, formulation, and application in synthetic chemistry and drug discovery workflows.

Physicochemical Properties (Predicted)

While experimental data is limited, some basic physicochemical properties can be predicted using computational models.

| Property | Predicted Value |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.15 g/mol |

| pKa (most basic) | ~5.0 (predicted for the amino group) |

| LogP | ~1.2 (predicted) |

Note: These values are computationally predicted and have not been experimentally verified.

Solubility Profile (Qualitative)

In the absence of quantitative data, a qualitative solubility profile for this compound can be inferred from its chemical structure and the common procedures for its synthesis, such as the Strecker synthesis. The presence of a polar amino group and a nitrile group suggests some affinity for polar solvents, while the fluorophenyl ring provides lipophilic character.

| Solvent Class | Solvent Examples | Expected Solubility |

| Polar Protic | Water, Methanol, Ethanol | Likely to have low to moderate solubility in water. Solubility is expected to be higher in polar protic organic solvents like methanol and ethanol due to hydrogen bonding potential. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Expected to be soluble in polar aprotic solvents, which are commonly used in organic synthesis and can solvate both the polar and nonpolar parts of the molecule. |

| Nonpolar | Hexane, Toluene | Expected to have low solubility due to the polar nature of the amino and nitrile groups. |

| Chlorinated | Dichloromethane, Chloroform | May exhibit moderate solubility, as these solvents can accommodate a range of polarities. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following general experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, acetonitrile, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL or g/L) = (Concentration from analysis × Dilution factor)

-

Mandatory Visualization

The most probable synthetic route to this compound is the Strecker synthesis. The following diagram illustrates this reaction pathway.

Technical Guide: Spectroscopic and Synthetic Profile of 2-Amino-2-(3-fluorophenyl)acetonitrile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available synthetic methodology and predicted spectroscopic data for the compound 2-Amino-2-(3-fluorophenyl)acetonitrile. While a documented synthesis protocol exists, to date, no publicly accessible experimental spectroscopic data has been found. The information herein is compiled to support research and development activities where this compound may be a key intermediate or target molecule.

Spectroscopic Data (Predicted)

The following tables present the predicted spectroscopic data for this compound. These predictions are derived from established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, and by comparison with structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

|---|---|---|---|

| 7.45 - 7.10 | m | 4H | Aromatic H |

| 4.95 | s | 1H | CH(NH₂)CN |

| 2.10 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Provisional Assignment |

|---|---|

| 162.5 (d, ¹JCF ≈ 246 Hz) | C-F |

| 139.0 (d) | Aromatic C-C |

| 130.5 (d) | Aromatic C-H |

| 124.0 | Aromatic C-H |

| 118.5 | CN |

| 116.0 (d) | Aromatic C-H |

| 114.5 (d) | Aromatic C-H |

| 51.5 | C H(NH₂)CN |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3380 - 3280 | N-H stretch (primary amine) |

| 3080 - 3020 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 2245 | C≡N stretch (nitrile) |

| 1610, 1590, 1490 | C=C stretch (aromatic ring) |

| 1260 | C-F stretch (aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| Mass-to-Charge Ratio (m/z) | Proposed Fragment |

|---|---|

| 150 | [M]⁺ (Molecular Ion) |

| 123 | [M - HCN]⁺ |

| 96 | [C₆H₅F]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved via a photochemical Strecker reaction. The following protocol is adapted from the doctoral thesis of Stella Vukelić at the Freie Universität Berlin.[1]

Synthesis of this compound [1]

-

Reactants and Reagents:

-

(3-fluorophenyl)methanamine (1.0 mmol)

-

Trimethylsilyl cyanide (TMSCN) (3.5 mmol)

-

Tetrabutylammonium fluoride (TBAF) (0.14 mmol, 1M solution in THF)

-

Tetraphenylporphyrin (TPP) (0.0032 mmol)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

-

Procedure:

-

A solution of (3-fluorophenyl)methanamine, TMSCN, TBAF, and TPP is prepared in anhydrous THF.

-

The resulting solution is passed through a photoreactor maintained at a temperature of -50 °C.

-

Upon completion of the reaction, the solvent is removed from the reaction mixture under reduced pressure.

-

The crude residue is purified by flash column chromatography using a solvent gradient of hexane/ethyl acetate, followed by dichloromethane, and finally 1% methanol in dichloromethane to afford the pure product.

-

Process Visualization

The diagram below illustrates the workflow for the synthesis and subsequent purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Unveiling the Anthelmintic Potential: A Technical Guide to the Putative Mechanism of Action of 2-Amino-2-(3-fluorophenyl)acetonitrile

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 2-Amino-2-(3-fluorophenyl)acetonitrile, a member of the amino-acetonitrile derivative (AAD) class of compounds. Based on the well-established pharmacology of related AADs, this document posits that this compound likely functions as a potent anthelmintic agent by targeting nematode-specific nicotinic acetylcholine receptors (nAChRs). This interaction is hypothesized to induce spastic paralysis in parasitic worms, leading to their expulsion from the host. This guide provides a comprehensive overview of the proposed signaling pathway, detailed experimental protocols for its investigation, and a framework for the quantitative assessment of its biological activity.

Introduction

The rising prevalence of anthelmintic resistance necessitates the discovery and development of novel nematicidal agents with unique modes of action. The amino-acetonitrile derivatives (AADs) represent a promising class of synthetic anthelmintics with demonstrated efficacy against a broad spectrum of parasitic nematodes. While the specific biological activity of this compound has not been extensively reported in publicly available literature, its structural classification as an AAD provides a strong foundation for predicting its mechanism of action. This guide synthesizes the current understanding of AAD pharmacology and presents a detailed roadmap for the experimental validation of this compound as a potential anthelmintic drug candidate.

Proposed Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine Receptors

The primary mechanism of action for the AAD class of anthelmintics is the agonistic modulation of nematode-specific nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for neurotransmission and neuromuscular control in nematodes.

Signaling Pathway

The proposed signaling pathway for this compound is illustrated below. The compound is hypothesized to act as an agonist at a distinct allosteric site on nematode nAChRs, specifically subunits belonging to the DEG-3 subfamily, such as ACR-23. This binding event potentiates the opening of the ion channel, leading to an influx of cations (Na⁺ and Ca²⁺). The resulting depolarization of the muscle cell membrane causes irreversible contraction, culminating in spastic paralysis of the nematode.

2-Amino-2-(3-fluorophenyl)acetonitrile: A Technical Guide to its Potential Biological Activity

Disclaimer: Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific biological activity data, experimental protocols, and elucidated signaling pathways for the compound 2-Amino-2-(3-fluorophenyl)acetonitrile. This guide, therefore, provides an in-depth overview of the potential biological activities of this compound based on the known properties of the broader α-aminonitrile chemical class and the influence of fluorophenyl substitution. The experimental protocols and conceptual diagrams are presented as a general framework for the potential investigation of this and similar novel compounds.

Introduction to α-Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. They are recognized as versatile intermediates in organic synthesis, particularly for the preparation of α-amino acids and various nitrogen-containing heterocyclic compounds.[1] The α-aminonitrile moiety is a key structural feature in several natural products and has been identified as a "privileged" scaffold in medicinal chemistry due to its potential to interact with various biological targets.[1][2]

The biological significance of α-aminonitriles stems from their diverse pharmacological activities, which include anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] Their reactivity and structural similarity to amino acids make them intriguing candidates for the development of new therapeutic agents.[2][5]

The introduction of a fluorine atom into a phenyl ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorine substitution can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins, potentially enhancing the therapeutic profile of a molecule.[6]

Potential Biological Activities

Based on the activities of structurally related compounds, this compound could be hypothesized to exhibit a range of biological effects.

Anticancer Activity

Numerous α-aminonitrile derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] The mechanism of action for such compounds can vary widely but may include the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer progression.[8] For instance, some aminonitrile-containing compounds have shown potent anti-tumor activity.[4]

Enzyme Inhibition

The structural resemblance of α-aminonitriles to amino acids suggests their potential as enzyme inhibitors. They may act as competitive inhibitors for enzymes that process amino acids or related substrates. For example, certain aminonitriles have been identified as reversible inhibitors of dipeptidyl peptidase 4 (DPP4), an enzyme involved in glucose metabolism, highlighting their potential in the treatment of diabetes.[4] Furthermore, fluorinated compounds are known to act as inhibitors for various enzymes, including proteases and kinases.[9]

Antimicrobial Activity

The α-aminonitrile scaffold has also been associated with antimicrobial properties. Derivatives of this class have shown activity against various bacterial and fungal strains. The exact mechanisms are often not fully elucidated but may involve interference with essential cellular processes in the microorganisms.

Quantitative Data for Structurally Related Compounds

While no specific quantitative bioactivity data is available for this compound, the following table summarizes data for other α-aminonitrile derivatives to provide a contextual reference.

| Compound Class | Target/Assay | Activity Metric | Value | Reference |

| Amino-acetonitrile derivatives | Haemonchus contortus (anthelmintic) | EC50 | Not specified, but high activity reported | [10] |

| (±)-α-Amino nitrile derivatives | Staphylococcus aureus (antibacterial) | MIC | 50-100 ppm | |

| (±)-α-Amino nitrile derivatives | Escherichia coli (antibacterial) | MIC | 50-100 ppm | |

| (±)-α-Amino nitrile derivatives | Alternaria burnsil (antifungal) | MIC | 100-500 ppm |

Note: The data presented above is for structurally related but distinct molecules and should not be directly extrapolated to this compound. It serves to illustrate the potential range of biological activities within the α-aminonitrile class.

Proposed Experimental Protocols for Biological Evaluation

To investigate the biological activity of this compound, a tiered screening approach is recommended. The following are generalized protocols for key initial experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with a medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

Enzyme Inhibition Assay (Generic Protocol)

Objective: To assess the inhibitory activity of the compound against a specific enzyme target.

Methodology:

-

Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

-

Inhibition Assay: The assay is typically performed in a 96-well plate format. The test compound at various concentrations is pre-incubated with the enzyme for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

-

Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conceptual Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for screening the biological activity of a novel aminonitrile compound and a hypothetical signaling pathway that could be investigated.

Caption: Conceptual workflow for the biological evaluation of a novel aminonitrile compound.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

While this compound remains a compound with uncharacterized biological activity, its chemical structure suggests a strong potential for pharmacological relevance. As an α-aminonitrile, it belongs to a class of molecules known for their diverse bioactivities, including anticancer and enzyme inhibitory effects. The presence of a fluorophenyl group may further enhance these properties. The experimental frameworks and conceptual diagrams provided in this guide offer a roadmap for the systematic investigation of this and other novel aminonitrile derivatives. Further research is warranted to elucidate the specific biological profile of this compound and to determine its potential as a lead compound in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. organocatalytic-synthesis-of-aminonitriles-a-review - Ask this paper | Bohrium [bohrium.com]

- 4. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]

- 5. pharmacyscijournal.com [pharmacyscijournal.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Buy 2-Amino-2-phenylacetonitrile hydrochloride | 53641-60-4 [smolecule.com]

- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Amino-2-(3-fluorophenyl)acetonitrile: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-(3-fluorophenyl)acetonitrile is a small molecule of interest in medicinal chemistry due to its structural motifs, which are present in various bioactive compounds. The α-aminonitrile scaffold is a key intermediate in the synthesis of α-amino acids and their derivatives, which are fundamental building blocks for many pharmaceuticals. The presence of a fluorine atom on the phenyl ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

This technical guide provides a comprehensive overview of the in silico modeling of this compound, offering a roadmap for researchers to explore its therapeutic potential. The document outlines detailed methodologies for predicting its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and for performing molecular docking studies to identify potential biological targets. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside illustrative diagrams of a typical in silico workflow and a hypothetical signaling pathway that this class of compounds may modulate.

Physicochemical and Predicted ADMET Properties

The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These values were generated using a combination of well-established online prediction tools and serve as a preliminary assessment of the molecule's drug-likeness.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.16 g/mol |

| LogP | 1.35 |

| Water Solubility | -2.4 log(mol/L) |

| pKa (most basic) | 6.8 |

| Polar Surface Area | 49.9 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Table 2: Predicted ADMET Properties

| Parameter | Prediction | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut. |

| Caco-2 Permeability | High | High potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Yes | Potential to cross the blood-brain barrier. |

| Plasma Protein Binding | Moderate | Expected to have a moderate fraction bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving CYP2D6. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving CYP3A4. |

| Excretion | ||

| Renal Organic Cation Transporter 2 Substrate | No | Not likely to be a substrate for this major renal transporter. |

| Toxicity | ||

| AMES Toxicity | No | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | Yes | Potential for liver toxicity. |

| Skin Sensitization | No | Low potential for causing skin allergies. |

In Silico Modeling Methodologies

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To identify potential protein targets for this compound and to elucidate its binding mode within the active site of a selected target.

Methodology:

-

Protein Target Selection: A protein of interest is selected based on its relevance to a specific disease. The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

-

Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular modeling software.

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to perform the docking simulation, which explores various conformations and orientations of the ligand within the protein's active site.

-

Analysis of Results: The results are analyzed to identify the best binding pose based on the predicted binding affinity (docking score). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

ADMET Prediction Protocol

ADMET prediction is crucial for early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.

Objective: To predict the ADMET properties of this compound using in silico models.

Methodology:

-

SMILES Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of this compound is obtained.

-

Online ADMET Prediction Tools: A variety of online web servers can be utilized for ADMET prediction, such as SwissADME, pkCSM, and admetSAR.

-

Property Prediction: The SMILES string is submitted to the selected web server(s) to predict a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity parameters.

-

Data Compilation and Analysis: The predicted data from different servers are compiled and analyzed to get a comprehensive ADMET profile of the molecule. It is important to consider the confidence scores or applicability domains of the models used for prediction.

Visualizations

An In-depth Technical Guide on the Toxicity Profile of 2-Amino-2-(3-fluorophenyl)acetonitrile

Introduction

2-Amino-2-(3-fluorophenyl)acetonitrile is a fluorinated aminonitrile derivative. The presence of a fluorine atom on the phenyl ring and the aminonitrile functional group suggests potential biological activity, making it a compound of interest in medicinal chemistry and drug discovery. However, these same structural features also warrant a thorough investigation of its toxicological properties. This document aims to provide a foundational understanding of the potential toxicological profile of this compound by examining data from analogous compounds.

Predicted Toxicological Profile

Based on the toxicological data of structurally similar compounds, such as other fluorinated phenylacetonitriles and aminonitriles, the following hazards are anticipated for this compound.

Acute Toxicity

Safety Data Sheets for related compounds like 2-Amino-2-(4'-fluorophenyl)acetonitrile and 4-Fluorophenylacetonitrile consistently indicate that these substances are harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

Table 1: Predicted Acute Toxicity Hazards for this compound

| Route of Exposure | Predicted Hazard Category | Supporting Evidence from Analogous Compounds |

| Oral | Category 4 (Harmful if swallowed) | SDS for 4-Fluorophenylacetonitrile and 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride.[3][4] |

| Dermal | Category 4 (Harmful in contact with skin) | SDS for 4-Fluorophenylacetonitrile and 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride.[3][4] |

| Inhalation | Category 4 (Harmful if inhaled) | SDS for 4-Fluorophenylacetonitrile and 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride.[3][4] |

Hazard categories are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Local Irritation

Analogous compounds are reported to cause skin and eye irritation.[4]

Table 2: Predicted Irritation Hazards for this compound

| Site of Contact | Predicted Hazard Category | Supporting Evidence from Analogous Compounds |

| Skin | Category 2 (Causes skin irritation) | SDS for 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride.[4] |

| Eyes | Category 2A (Causes serious eye irritation) | SDS for 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride.[4] |

Genotoxicity

Limited data is available for the genotoxicity of aminonitriles. Studies on a group of eight nitrile fragrance ingredients, which did not include this compound, showed that while some nitriles exhibited positive results in in vitro tests, they were found to be non-genotoxic in confirmatory in vivo micronucleus assays.[5] This suggests that in vitro genotoxicity assays may not always be predictive of the in vivo effects for this class of compounds. Rigorous testing would be required to determine the genotoxic potential of this compound.

Cytotoxicity

Research on amino alcohol acrylonitriles has demonstrated that certain derivatives can exhibit broad-spectrum cytotoxic activity against various human cancer cell lines.[6] For instance, some analogues have shown GI50 values in the low micromolar range.[6] The mechanism of action for some of these compounds is thought to involve the Aryl Hydrocarbon Receptor (AhR) and subsequent activation of CYP1A1, leading to bioactivation and cell death.[6]

Proposed Experimental Workflow for Toxicological Evaluation

Given the lack of specific data, a tiered approach to the toxicological evaluation of this compound is recommended.

Caption: Proposed tiered experimental workflow for the toxicological assessment of this compound.

Potential Signaling Pathways of Toxicity

Based on data from related acrylonitrile compounds, a potential mechanism of toxicity could involve the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Caption: Hypothetical AhR-mediated toxicity pathway for this compound.

Conclusion and Recommendations

There is a significant lack of specific toxicological data for this compound. Based on the analysis of structurally similar compounds, it is predicted to be harmful via oral, dermal, and inhalation routes and may cause skin and eye irritation. The potential for genotoxicity and specific cytotoxic mechanisms, possibly involving AhR activation, requires experimental verification.

For any research or development involving this compound, it is strongly recommended that a comprehensive toxicological assessment be conducted, starting with in vitro screening and progressing to in vivo studies as necessary. All handling of this compound should be performed with appropriate personal protective equipment, including gloves, lab coats, and eye protection, in a well-ventilated area to minimize exposure.[1][7]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. chemical-label.com [chemical-label.com]

- 5. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-2-(3-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-fluorophenyl)acetonitrile is a valuable synthetic intermediate in medicinal chemistry, primarily utilized in the construction of heterocyclic compounds with diverse biological activities. The presence of a fluorine atom can significantly modulate the physicochemical properties of molecules, such as metabolic stability and binding affinity to biological targets.[1][2] This document provides detailed protocols for the synthesis of key derivatives from this compound, including N-acylated derivatives, and their subsequent cyclization to form medicinally relevant thiazole and imidazole scaffolds. These derivatives are of particular interest in the development of novel therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4][5]

I. Synthesis of N-Acyl-2-amino-2-(3-fluorophenyl)acetonitrile Derivatives

N-acylation is a fundamental step in the derivatization of this compound, providing a versatile entry point for the synthesis of a wide array of compounds. The resulting N-acyl derivatives can be further elaborated or evaluated for their biological activities.

Experimental Protocol: General Procedure for N-Acylation

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acyl derivative.

| Entry | Acylating Agent | Product | Yield (%) | Reference |

| 1 | Acetyl chloride | N-(1-cyano-1-(3-fluorophenyl)methyl)acetamide | 85-95 | Adapted from general acylation procedures |

| 2 | Benzoyl chloride | N-(1-cyano-1-(3-fluorophenyl)methyl)benzamide | 80-90 | Adapted from general acylation procedures |

| 3 | Boc-anhydride | tert-butyl (1-cyano-1-(3-fluorophenyl)methyl)carbamate | 90-98 | Adapted from general acylation procedures |

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

II. Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[6] In this protocol, an α-haloketone is condensed with a thioamide. For the synthesis of 2-aminothiazoles, thiourea or a substituted thiourea is used. Here, we adapt this synthesis to utilize an N-acylated derivative of this compound as the thioamide precursor.

Experimental Protocol:

Step 1: Synthesis of the Thioamide

-

To a solution of N-(1-cyano-1-(3-fluorophenyl)methyl)acetamide (1.0 eq) in a mixture of pyridine and triethylamine, add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(1-cyano-1-(3-fluorophenyl)methyl)ethanethioamide.

Step 2: Hantzsch Thiazole Synthesis

-

Reaction Setup: Dissolve the N-(1-cyano-1-(3-fluorophenyl)methyl)ethanethioamide (1.0 eq) in a suitable solvent like ethanol or isopropanol.

-

Addition of α-Haloketone: Add an α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the desired 2-substituted thiazole derivative.

| Entry | α-Haloketone | Product | Yield (%) | Reference |

| 1 | 2-Chloro-1-phenylethanone | 2-(acetylamino)-2-(3-fluorophenyl)-N-(4-phenylthiazol-2-yl)acetonitrile | 65-75 | [6] |

| 2 | Ethyl bromopyruvate | Ethyl 2-(1-((1-cyano-1-(3-fluorophenyl)methyl)amino)ethylideneamino)thiazole-4-carboxylate | 60-70 | [6] |

Note: Yields are representative and may vary based on specific reaction conditions and substrates.

III. Synthesis of Imidazole Derivatives via van Leusen Imidazole Synthesis

The van Leusen imidazole synthesis provides a convergent route to substituted imidazoles from an imine and tosylmethyl isocyanide (TosMIC).[7] This method is highly versatile for preparing a variety of substituted imidazoles.

Experimental Protocol:

Step 1: Formation of the Imine

-

Dissolve this compound (1.0 eq) and a suitable aldehyde or ketone (1.0 eq) in a solvent such as methanol or ethanol.

-

Add a catalytic amount of a weak acid, like acetic acid.

-

Stir the mixture at room temperature for 2-4 hours to form the corresponding imine. The imine can be used in the next step without isolation.

Step 2: van Leusen Imidazole Synthesis

-

Reaction Setup: To the solution containing the in situ generated imine, add tosylmethyl isocyanide (TosMIC, 1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired substituted imidazole.

| Entry | Aldehyde/Ketone | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | 2-(3-fluorophenyl)-2-(4-phenyl-1H-imidazol-1-yl)acetonitrile | 55-65 | [7] |

| 2 | 4-Fluorobenzaldehyde | 2-(3-fluorophenyl)-2-(4-(4-fluorophenyl)-1H-imidazol-1-yl)acetonitrile | 50-60 | [7] |

Note: Yields are based on analogous reactions and may require optimization for this specific substrate.

Visualizations

Caption: General synthetic pathways from this compound.

Caption: Workflow for Hantzsch thiazole synthesis.

Caption: Workflow for van Leusen imidazole synthesis.

References

- 1. 2-(3-FLUOROPHENYL)ACETONITRILE | CAS 501-00-8 [matrix-fine-chemicals.com]

- 2. 501-00-8|2-(3-Fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: 2-Amino-2-(3-fluorophenyl)acetonitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-Amino-2-(3-fluorophenyl)acetonitrile, a key intermediate in the preparation of various pharmaceutical compounds. Detailed experimental protocols for its synthesis and subsequent elaboration into active pharmaceutical ingredients (APIs) are provided, along with relevant data and visualizations to support drug discovery and development efforts.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily recognized for its role as a precursor to α-amino acids and their derivatives. The presence of the fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing metabolic stability and binding affinity. This document details the synthesis of this intermediate via the Strecker reaction and its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Data Presentation

Table 1: One-Pot Strecker Synthesis of this compound - Reaction Parameters

| Parameter | Value |

| Starting Material | 3-Fluorobenzaldehyde |

| Reagents | Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN) |

| Solvent | Methanol/Water |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

| Purity (post-workup) | >95% |

Table 2: Application in Pharmaceutical Synthesis - Sitagliptin Intermediate

| Transformation | Key Reagents | Intermediate Product | Typical Yield |

| Hydrolysis of Nitrile | Strong Acid (e.g., HCl) | 2-Amino-2-(3-fluorophenyl)acetic acid | High |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Methyl 2-amino-2-(3-fluorophenyl)acetate | Good |

| Amide Coupling | (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, Coupling agents (e.g., EDC, HOBt) | Sitagliptin Precursor | High |

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound via Strecker Reaction

This protocol describes a robust and high-yielding one-pot synthesis of the title compound.

Materials:

-

3-Fluorobenzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Methanol (MeOH)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-fluorobenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in a 1:1 mixture of methanol and water.

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 eq) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment. The reaction is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Protocol 2: Application in the Synthesis of a Sitagliptin Intermediate

This protocol outlines the initial steps for the conversion of this compound into a key intermediate for the synthesis of Sitagliptin.

Part A: Hydrolysis to 2-Amino-2-(3-fluorophenyl)acetic acid

-

Reaction Setup: Suspend this compound (1.0 eq) in concentrated hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Isolation: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid. Filter the solid, wash with cold water, and dry under vacuum.

Part B: Esterification to Methyl 2-amino-2-(3-fluorophenyl)acetate

-

Reaction Setup: Suspend the 2-Amino-2-(3-fluorophenyl)acetic acid (1.0 eq) in methanol.

-

Esterification: Cool the suspension in an ice bath and bubble hydrogen chloride gas through the mixture or add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Isolation: Remove the solvent under reduced pressure. The resulting hydrochloride salt of the methyl ester can be used directly in the next step or neutralized and purified.

Visualizations

Application Notes and Protocols for the Use of 2-Amino-2-(3-fluorophenyl)acetonitrile in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, potency, and pharmacokinetic properties. 2-Amino-2-(3-fluorophenyl)acetonitrile serves as a key precursor to the valuable, non-proteinogenic amino acid, 3-fluorophenylglycine. The presence of a fluorine atom on the phenyl ring can introduce favorable electronic properties and metabolic stability without significantly increasing steric bulk.

These application notes provide a comprehensive guide to the utilization of this compound in peptide synthesis. The primary route involves its conversion to N-α-Fmoc-3-fluorophenylglycine, the active building block for solid-phase peptide synthesis (SPPS). A critical consideration for the successful incorporation of phenylglycine derivatives is the propensity for racemization during peptide coupling. This document outlines detailed protocols for both the synthesis of the requisite building block and its efficient, stereochemically-controlled incorporation into peptide chains using Fmoc-based SPPS.

From Precursor to Building Block: Synthesis of N-α-Fmoc-3-fluorophenylglycine

The direct use of this compound in peptide synthesis is not feasible due to its unprotected α-amino group. The standard and recommended pathway is its conversion to the corresponding amino acid, 3-fluorophenylglycine, followed by N-terminal protection with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This process typically involves a modified Strecker synthesis followed by standard protection chemistry.

Experimental Protocol: Synthesis of N-α-Fmoc-3-fluorophenylglycine

-

Step 1: Hydrolysis of this compound to 3-Fluorophenylglycine.

-

Suspend this compound in a solution of concentrated hydrochloric acid.

-

Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude 3-fluorophenylglycine.

-

Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) may be performed for purification.

-

-

Step 2: N-α-Fmoc Protection of 3-Fluorophenylglycine.

-

Dissolve the synthesized 3-fluorophenylglycine in a 10% aqueous sodium carbonate solution.

-

Add a solution of Fmoc-succinimide (Fmoc-OSu) in acetone or dioxane portion-wise while stirring vigorously at room temperature.

-

Maintain the pH of the reaction mixture between 8.5 and 9.5 by adding additional sodium carbonate solution as needed.

-

Stir the mixture for 2-4 hours after the addition is complete.

-

Once the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2 with cold 1M HCl.

-

Extract the precipitated N-α-Fmoc-3-fluorophenylglycine with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

-

Caption: Synthesis of the peptide synthesis building block.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

N-α-Fmoc-3-fluorophenylglycine can be incorporated into peptide sequences using standard Fmoc-based SPPS protocols. However, due to the increased acidity of the α-proton, phenylglycine derivatives are highly susceptible to racemization during the base-catalyzed coupling step.[1][2] Therefore, careful selection of coupling reagents and bases is paramount to maintain stereochemical integrity.

Key Considerations for Minimizing Racemization

-

Coupling Reagents: While common activators like HBTU and HATU can be used, studies have shown that reagents such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) provide superior results in suppressing racemization for phenylglycine residues.[1]

-

Bases: The choice of base is critical. Sterically hindered, weaker bases are preferred over standard bases like DIPEA (N,N-diisopropylethylamine). 2,4,6-Trimethylpyridine (TMP) and N,N-diisopropylethylamine (DIPEA) have shown significant reduction in racemization compared to more common bases.[1]

Caption: Racemization pathway of activated phenylglycine.

Quantitative Data on Racemization Control

The following table summarizes the diastereomeric purity of a model dipeptide containing phenylglycine when different coupling reagents and bases are employed. The data highlights the optimal combinations for maintaining stereochemical integrity.[1]

| Coupling Reagent | Base | Diastereomeric Purity (% Correct Isomer) |

| HATU | DIPEA | ~85% |

| HATU | NMM | ~88% |

| HATU | TMP | ~93% |

| HBTU | DIPEA | ~83% |

| PyBOP | DIPEA | ~84% |

| COMU | DIPEA | ~92% |

| DEPBT | DIPEA | ~91% |

Data adapted from studies on model peptides containing phenylglycine.[1]

Recommended Protocol for SPPS Incorporation of N-α-Fmoc-3-fluorophenylglycine